molecular formula C14H10FNO4 B7893721 Benzyl 3-fluoro-4-nitrobenzoate

Benzyl 3-fluoro-4-nitrobenzoate

Cat. No. B7893721
M. Wt: 275.23 g/mol
InChI Key: JFWMWZBKNHKDKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073926B2

Procedure details

Oxalyl chloride (4.60 mL), 53.6 mmol) is added to a stirred suspension of 3-fluoro-4-nitrobenzoic acid (5.11 g, 26.8 mmol) in CH2Cl2 (100 mL). DMF (0.1 mL) is added, and the solution stirred for 2 h at room temperature. The solvent is evaporated, and the residue is dissolved in CH2Cl2 (100 mL). Benzyl alcohol (5.54 mL, 53.6 mmol) and pyridine (2 mL) are added and the solution stirred for 16 h. The solvent is removed and the residue purified by filtration through a pad of silica gel, eluting with EtOAc/heptanes (1:9) to afford the title compound (6.8 g, 24.7 mmol).
Quantity
4.6 mL
Type
reactant
Reaction Step One
Quantity
5.11 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.1 mL
Type
reactant
Reaction Step Two
Quantity
5.54 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[C:11]([OH:13])=[O:12].CN(C=O)C.[CH2:25](O)[C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1>C(Cl)Cl.N1C=CC=CC=1>[F:7][C:8]1[CH:9]=[C:10]([CH:14]=[CH:15][C:16]=1[N+:17]([O-:19])=[O:18])[C:11]([O:13][CH2:25][C:26]1[CH:31]=[CH:30][CH:29]=[CH:28][CH:27]=1)=[O:12]

Inputs

Step One
Name
Quantity
4.6 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
5.11 g
Type
reactant
Smiles
FC=1C=C(C(=O)O)C=CC1[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0.1 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
5.54 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in CH2Cl2 (100 mL)
STIRRING
Type
STIRRING
Details
the solution stirred for 16 h
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed
FILTRATION
Type
FILTRATION
Details
the residue purified by filtration through a pad of silica gel
WASH
Type
WASH
Details
eluting with EtOAc/heptanes (1:9)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC=1C=C(C(=O)OCC2=CC=CC=C2)C=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.7 mmol
AMOUNT: MASS 6.8 g
YIELD: CALCULATEDPERCENTYIELD 92.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.